molecular formula C12H9N5O3S B12164445 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B12164445
M. Wt: 303.30 g/mol
InChI Key: NBUOCQXPWFRLOW-UHFFFAOYSA-N
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Description

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a unique combination of furan, pyridazine, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl and pyridazin-6-one intermediates, followed by their coupling with the thiadiazole moiety under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The pyridazinone moiety can be reduced to form pyridazine derivatives.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic reagents like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The furan, pyridazine, and thiadiazole moieties contribute to its binding affinity and specificity, making it a versatile compound for different applications.

Comparison with Similar Compounds

Similar Compounds

    Furan-2,5-dicarboxylic acid:

    Pyridazine derivatives: Compounds with similar pyridazine moieties, studied for their biological activities.

    Thiadiazole derivatives: Compounds with thiadiazole rings, known for their antimicrobial and anticancer properties.

Uniqueness

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is unique due to its combination of furan, pyridazine, and thiadiazole moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.

Properties

Molecular Formula

C12H9N5O3S

Molecular Weight

303.30 g/mol

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C12H9N5O3S/c18-10(14-12-15-13-7-21-12)6-17-11(19)4-3-8(16-17)9-2-1-5-20-9/h1-5,7H,6H2,(H,14,15,18)

InChI Key

NBUOCQXPWFRLOW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=CS3

Origin of Product

United States

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